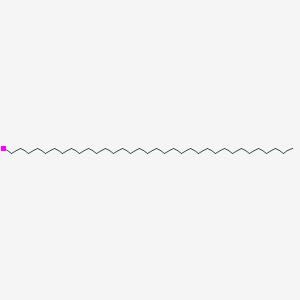

1-Iodotetratriacontane

Vue d'ensemble

Description

Tetratriacontanyl Iodide is an organic compound consisting of a long-chain alkyl group attached to an iodine atom. This compound is part of the alkyl iodides family, which are known for their reactivity and utility in various chemical reactions. The presence of the iodine atom makes it a valuable reagent in organic synthesis, particularly in substitution and elimination reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetratriacontanyl Iodide can be synthesized through the iodination of tetratriacontane. The reaction typically involves the use of iodine (I2) and a suitable oxidizing agent such as red phosphorus or a Lewis acid like aluminum chloride (AlCl3). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).

Industrial Production Methods: In an industrial setting, the production of Tetratriacontanyl Iodide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is usually purified through distillation or recrystallization techniques.

Types of Reactions:

Substitution Reactions: Tetratriacontanyl Iodide undergoes nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: It can also participate in elimination reactions to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Elimination: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used, often in non-polar solvents like hexane or toluene.

Major Products:

Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

Elimination: The major product is usually an alkene corresponding to the original alkyl chain.

Applications De Recherche Scientifique

Chemistry: Tetratriacontanyl Iodide is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it a valuable reagent in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology and Medicine: In biological research, alkyl iodides like Tetratriacontanyl Iodide are used in radiolabeling studies due to the ease of incorporating radioactive iodine isotopes. This allows for the tracking of biological molecules in metabolic studies.

Industry: Industrially, Tetratriacontanyl Iodide is used in the production of surfactants, lubricants, and other specialty chemicals. Its long alkyl chain imparts hydrophobic properties, making it useful in formulations requiring water-repellent characteristics.

Mécanisme D'action

The mechanism of action of Tetratriacontanyl Iodide in chemical reactions involves the cleavage of the carbon-iodine bond, which is relatively weak compared to other carbon-halogen bonds. This cleavage generates a reactive carbocation or carbanion intermediate, depending on the reaction conditions. These intermediates can then undergo further reactions to form the desired products.

Molecular Targets and Pathways: In biological systems, the iodine atom can be replaced by other functional groups, allowing for the modification of biomolecules. This property is exploited in radiolabeling and imaging studies.

Comparaison Avec Des Composés Similaires

Tetratriacontane: The parent hydrocarbon of Tetratriacontanyl Iodide, lacking the iodine atom.

Tetratriacontanol: The alcohol derivative, where the iodine atom is replaced by a hydroxyl group.

Tetratriacontanoic Acid: The carboxylic acid derivative, where the iodine atom is replaced by a carboxyl group.

Uniqueness: Tetratriacontanyl Iodide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its hydrocarbon, alcohol, and carboxylic acid counterparts. This reactivity makes it a versatile reagent in organic synthesis, particularly in substitution and elimination reactions.

Activité Biologique

1-Iodotetratriacontane, with the chemical formula C34H69I and CAS number 62154-85-2, is a halogenated fatty alcohol that belongs to the class of policosanols. This compound has garnered attention due to its potential biological activities, which may have implications in pharmaceuticals and material science.

This compound is characterized by its long hydrocarbon chain, which contributes to its unique properties:

- Molecular Weight : 653.74 g/mol

- IUPAC Name : this compound

- Physical State : Typically appears as a waxy solid at room temperature.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Its structure allows it to interact with microbial membranes, potentially disrupting their integrity and leading to cell death. This property is particularly valuable in developing new antimicrobial agents to combat resistant strains of bacteria.

Potential Applications in Drug Development

This compound may serve as a precursor or active ingredient in drug formulations. Its unique structure can facilitate the development of novel therapeutic agents, especially in areas requiring targeted delivery systems.

The biological activity of this compound is thought to involve:

- Membrane Disruption : The iodine atom may enhance the compound's ability to penetrate lipid membranes, leading to increased permeability and eventual cell lysis.

- Interaction with Proteins : It may bind to specific proteins involved in cellular processes, modulating their activity and influencing metabolic pathways.

Study on Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of this compound revealed promising results against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Research on Drug Delivery Systems

In another research context, this compound was evaluated for its potential use in drug delivery systems. The compound's ability to form stable emulsions with various drugs was tested, indicating its utility as a carrier for hydrophobic drugs. This characteristic is essential for enhancing the bioavailability of poorly soluble compounds.

Propriétés

IUPAC Name |

1-iodotetratriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H69I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h2-34H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIBUPLNPOHBFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H69I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314372 | |

| Record name | 1-Iodotetratriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62154-85-2 | |

| Record name | 1-Iodotetratriacontane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62154-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodotetratriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.